molecular formula C19H15N3O3S B278251 N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B278251
Poids moléculaire: 365.4 g/mol
Clé InChI: WHIBSBNLBCQFNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as QCTB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. QCTB is a heterocyclic compound that belongs to the class of benzodioxine derivatives. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which makes it a potential candidate for the treatment of various diseases.

Mécanisme D'action

The mechanism of action of QCTB involves the inhibition of the enzyme N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This compound is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a crucial role in the relaxation of smooth muscle cells. Inhibition of this compound results in increased levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects:
QCTB has been found to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow. QCTB has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

QCTB has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which makes it a valuable tool for studying the role of this compound in various physiological processes. However, one of the limitations is that QCTB is a complex compound that requires a complex synthesis method, which makes it difficult to obtain in large quantities.

Orientations Futures

There are several future directions for the study of QCTB. One of the directions is to study its potential applications in the treatment of various types of cancer. Another direction is to study its potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of QCTB and its potential side effects. Overall, QCTB has the potential to be a valuable tool for the treatment of various diseases and for the study of various physiological processes.

Méthodes De Synthèse

The synthesis of QCTB is a complex process that involves several steps. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride derivative is then reacted with quinoline-5-carbonyl chloride to yield the intermediate compound, which is further reacted with thiourea to produce QCTB.

Applications De Recherche Scientifique

QCTB has been studied extensively for its potential applications in various fields. It has been found to be a potent inhibitor of N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which makes it a potential candidate for the treatment of erectile dysfunction. QCTB has also been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and pulmonary arterial hypertension. In addition, QCTB has been found to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.

Propriétés

Formule moléculaire

C19H15N3O3S

Poids moléculaire

365.4 g/mol

Nom IUPAC

N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H15N3O3S/c23-18(12-6-7-16-17(11-12)25-10-9-24-16)22-19(26)21-15-5-1-4-14-13(15)3-2-8-20-14/h1-8,11H,9-10H2,(H2,21,22,23,26)

Clé InChI

WHIBSBNLBCQFNN-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC=N4

SMILES canonique

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC=N4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.